molecular formula C14H15ClO3 B14381576 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene CAS No. 89474-93-1

1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene

Cat. No.: B14381576
CAS No.: 89474-93-1
M. Wt: 266.72 g/mol
InChI Key: YMOBGWAKYSYCFV-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of chlorine, ethoxy, and methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene can be synthesized through a series of organic reactions. One common method involves the chlorination of 4-ethoxy-5,8-dimethoxynaphthalene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-azido-4-ethoxy-5,8-dimethoxynaphthalene or 1-thio-4-ethoxy-5,8-dimethoxynaphthalene.

    Oxidation: Formation of 1-chloro-4-ethoxy-5,8-dimethoxy-1,4-naphthoquinone.

    Reduction: Formation of 1-chloro-4-ethoxy-5,8-dihydroxynaphthalene.

Scientific Research Applications

1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethoxy-5,8-dimethoxynaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-Chloro-4-methoxy-5,8-dimethoxynaphthalene
  • 1-Chloro-4-ethoxy-5,8-dihydroxynaphthalene
  • 1-Chloro-4-ethoxy-5,8-dimethoxy-2-naphthol

Uniqueness: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties

Properties

CAS No.

89474-93-1

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

1-chloro-4-ethoxy-5,8-dimethoxynaphthalene

InChI

InChI=1S/C14H15ClO3/c1-4-18-12-6-5-9(15)13-10(16-2)7-8-11(17-3)14(12)13/h5-8H,4H2,1-3H3

InChI Key

YMOBGWAKYSYCFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=C(C=CC(=C12)OC)OC)Cl

Origin of Product

United States

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